5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene
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Overview
Description
5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[117003,1104,9015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the pentacyclic core: This step involves cyclization reactions that form the pentacyclic structure.
Introduction of chlorine atoms: Chlorination reactions are used to introduce chlorine atoms at the 5 and 17 positions.
Methoxylation: The methoxy group is introduced at the 8 position through a methoxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.
Substitution: Chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene: This compound is unique due to its specific substitution pattern and pentacyclic structure.
Other pentacyclic compounds: Similar compounds may include other pentacyclic structures with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine and methoxy substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
72458-97-0 |
---|---|
Molecular Formula |
C16H9Cl2N5O |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene |
InChI |
InChI=1S/C16H9Cl2N5O/c1-24-11-5-3-8(18)12-13(11)20-15-14(12)22-23-10-4-2-7(17)6-9(10)19-16(23)21-15/h2-6H,1H3,(H,19,20,21) |
InChI Key |
DOVHPFYVVWWKTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C3=NN4C5=C(C=C(C=C5)Cl)N=C4N=C3N2 |
Origin of Product |
United States |
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